molecular formula C25H21N7O B2804358 (E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578003-37-9

(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2804358
CAS No.: 578003-37-9
M. Wt: 435.491
InChI Key: QJIBSRASHXLHHQ-CCVNUDIWSA-N
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Description

(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C25H21N7O and its molecular weight is 435.491. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes Containing Selenium for Dyeing Polyester Fibers

This study focuses on the synthesis of novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridine derivatives. These compounds showed high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities. The colored polyester fibers treated with these compounds could be applied in sterile or biologically active fabrics for various applications (Khalifa et al., 2015).

2. Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines

This research covers the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides. These structures are significant for their potential in forming coordinate bonds with metal ions, which could be used for targeted delivery of nitric oxide to biological sites like tumors (Yang et al., 2017).

3. Synthesis, Reactions, and Antioxidant Activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine Derivatives

This paper discusses the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives. These compounds exhibited remarkable antioxidant activity, highlighting their potential in scientific research related to oxidative stress and its mitigation (Zaki et al., 2017).

4. Synthesis of Novel 1,2,4‐Oxadiazole Heterocyclic Compounds Containing 2‐H‐Pyranopyridine‐2‐one Moiety

The research presents the synthesis of 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides. These compounds are expected to possess hypertensive activity, indicating their potential application in the development of new therapeutic agents (Kumar & Mashelker, 2007).

5. Experimental and Theoretical Characterization of Organic Salt

This study involves the synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), an oxidative cyclized product. The compound's ionic nature with bromide as a counterion and its low kinetic stability and high reactivity were determined, which could have implications in organic chemistry and materials science (Faizi et al., 2018).

Properties

IUPAC Name

2-amino-N-(2,5-dimethylphenyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O/c1-15-7-8-16(2)20(13-15)31-25(33)21-22-24(30-19-6-4-3-5-18(19)29-22)32(23(21)26)28-14-17-9-11-27-12-10-17/h3-14H,26H2,1-2H3,(H,31,33)/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIBSRASHXLHHQ-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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